Carbamic acid, (4-(4-methoxyphenyl)-1H-imidazol-2-YL)-, methyl ester
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Overview
Description
Methyl N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]carbamate is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to the imidazole ring, which is further linked to a carbamate group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]carbamate typically involves the reaction of 4-methoxyphenylhydrazine with ethyl isocyanate, followed by cyclization to form the imidazole ring. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific reagents, such as halogenating agents for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Methyl N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: Similar in structure but contains an indole ring instead of an imidazole ring.
4-Methoxyphenylhydrazine: Shares the methoxyphenyl group but lacks the imidazole and carbamate functionalities.
Uniqueness
Methyl N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its imidazole ring and carbamate group make it particularly interesting for studies related to enzyme inhibition and potential therapeutic applications .
Properties
CAS No. |
58046-35-8 |
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Molecular Formula |
C12H13N3O3 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
methyl N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]carbamate |
InChI |
InChI=1S/C12H13N3O3/c1-17-9-5-3-8(4-6-9)10-7-13-11(14-10)15-12(16)18-2/h3-7H,1-2H3,(H2,13,14,15,16) |
InChI Key |
IWWMORXPRDJPJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2)NC(=O)OC |
Origin of Product |
United States |
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